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Introduction

Legumin is a major storage protein found in the seeds of various legumes, such as peas,
lentils, and fava beans.[1] As a key component of the globulin fraction, legumin offers a range
of functional properties that are highly valuable in the development of plant-based food
products, including meat and dairy alternatives.[2][3] Its ability to form gels, stabilize emulsions,
and create foams makes it a versatile ingredient for structuring and texturizing foods.[2][4] This
document provides detailed application notes, experimental protocols, and quantitative data to
guide researchers and food scientists in utilizing legumin for the creation of innovative plant-
based foods.

Functional Properties of Legumin

Legumin's functionality in food systems is primarily dictated by its molecular structure and its
interactions with other components under various processing conditions. The key functional
properties of legumin include gelation, emulsification, and foaming. These properties are
influenced by factors such as pH, temperature, and ionic strength.[5] The interactions
responsible for these functionalities include disulfide bonds, hydrophobic interactions, and
electrostatic forces.[2]
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Data Presentation: Functional Properties of Legume

Proteins

The following tables summarize quantitative data on the functional properties of legumin and

other legume protein isolates, providing a comparative overview for formulation development.

Table 1: Gelling Properties of Legume Proteins

Least Gelation

Protein Source Protein Type Concentration Reference
(LGC) (%)
o ) Lower than vicilin
Fava Bean Legumin-rich fraction ) [6]
fraction
Pea Isolate 14-20 [7]
Fava Bean Isolate 8-10 [8]
Lentil Isolate 10-12 [8]
Chickpea Isolate 10-14 [8]
Table 2: Emulsifying Properties of Legume Proteins

Emulsifying Emulsion
Protein Source Protein Type Activity Index Stability (ES) Reference

(EAI) (m?/g) (%)
Pea Isolate 6.11 92.84 [4]
Lupin Isolate 5.55 86.77 [4]
Fava Bean Concentrate 4.75 95.52 [4]
Chickpea Concentrate 5.01 73.27 [4]

_ EAI varies with ES varies with

Pea Legumin - - [9]

conditions conditions
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Table 3: Foaming Properties of Legume Proteins

Foaming o
. . ] Foam Stability
Protein Source Protein Type Capacity (FC) Reference
(FS) (%)
(%)
Pea Isolate 116.67 >90 [4]
Lupin Isolate 225.00 >90 [4]
Fava Bean Concentrate 50.00 >65 [4]
Chickpea Concentrate 17.50 >65 [4]
Acid-soluble pH and salt
Rapeseed ) >90 [10]
protein dependent

Experimental Protocols
Protocol 1: Extraction and Purification of Legumin (Food
Grade)

This protocol describes a common method for extracting and purifying legumin from legume
flour, adapted from various sources.[11][12][13] The principle is based on alkaline extraction
followed by isoelectric precipitation and further purification.

Materials:

Legume flour (e.g., pea, fava bean)

Deionized water

1 M Sodium Hydroxide (NaOH)

1 M Hydrochloric Acid (HCI)

Sodium Chloride (NaCl)

Mcllvaine buffer (0.2 M Disodium Phosphate, 0.1 M Citric Acid)
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Centrifuge

pH meter

Stir plate and stir bars

Freeze-dryer (optional)
Procedure:

o Defatting (Optional but Recommended): Disperse legume flour in a suitable solvent (e.g.,
hexane) at a 1:5 (w/v) ratio. Stir for 2 hours at room temperature. Centrifuge at 5000 x g for
15 minutes and discard the supernatant. Repeat this step twice. Air-dry the defatted flour in a
fume hood to remove residual solvent.

» Alkaline Extraction: Disperse the defatted flour in deionized water at a 1:10 (w/v) ratio. Adjust
the pH of the slurry to 9.0 with 1 M NaOH while stirring continuously. Continue stirring for 2
hours at room temperature to solubilize the proteins.

o Centrifugation: Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to remove insoluble
carbohydrates and fiber. Collect the supernatant containing the soluble proteins.

 |soelectric Precipitation: While gently stirring, adjust the pH of the supernatant to 4.5 with 1
M HCI. A protein precipitate will form. Allow the precipitate to settle for at least 1 hour at 4°C.

o Protein Isolate Collection: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C.
Discard the supernatant. The resulting pellet is the protein isolate, containing both legumin
and vicilin.

e Legumin Fractionation:

[¢]

Resuspend the protein isolate pellet in deionized water and adjust the pH to 8.0 with 1 M
NaOH.

[¢]

Dilute the solution 1:1 with Mcllvaine buffer (pH 4.8) containing 200 mM NaCl.[12]

Stir the solution for 2 hours at 4°C.

[¢]
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o Centrifuge at 17,000 x g for 20 minutes at 4°C. The pellet will be enriched in legumin.[12]
The supernatant will contain the vicilin fraction.

e Washing and Neutralization: Resuspend the legumin-rich pellet in deionized water and
adjust the pH to 7.0 with 1 M NaOH.

e Drying: The purified legumin solution can be used directly, or it can be freeze-dried to obtain
a powder for storage and later use.

Protocol 2: Determination of Least Gelation
Concentration (LGC)

This protocol is adapted from established methods to determine the minimum protein
concentration required to form a self-supporting gel.[7][14]

Materials:

» Purified legumin powder

e Deionized water

o Test tubes (e.g., 15 mL)

o Vortex mixer

» Water bath or heating block
e |ce bath

Procedure:

e Prepare a series of legumin dispersions in deionized water at different concentrations (e.g.,
2%, 4%, 6%, 8%, 10%, 12%, 14%, 16%, 18%, 20% w/v) in separate test tubes. A typical
volume is 5 mL per tube.

» Vortex each tube for 1 minute to ensure the protein is fully dispersed.
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e Heat the test tubes in a water bath at 90°C for 1 hour to induce denaturation and gel
formation.

» After heating, immediately transfer the tubes to an ice bath and cool for 2 hours.

o Carefully invert each test tube. The LGC is the lowest protein concentration at which the gel
remains intact and does not slide down the tube.

Protocol 3: Measurement of Emulsifying Properties

This protocol, based on the turbidimetric method, measures the Emulsifying Activity Index (EAI)
and Emulsion Stability (ES).[15][16][17]

Materials:

Purified legumin solution (e.g., 1% w/v in phosphate buffer, pH 7.0)

Vegetable oil (e.g., sunflower or soybean oil)

Homogenizer

Spectrophotometer

0.1% Sodium Dodecyl Sulfate (SDS) solution
Procedure:

e Emulsion Formation:

o Mix 6 mL of the legumin solution with 2 mL of oil.

o Homogenize the mixture at high speed (e.g., 14,000 rpm) for 1 minute to form an oil-in-
water emulsion.

o Emulsifying Activity Index (EAI) Measurement:

o Immediately after homogenization (t=0), take a 50 L aliquot of the emulsion from the
bottom of the container and disperse it in 5 mL of 0.1% SDS solution.
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o Vortex the diluted emulsion.

o Measure the absorbance of the diluted emulsion at 500 nm using the 0.1% SDS solution
as a blank.

o Calculate EAI using the following formula: EAI (m?/g) = (2 x 2.303 x Ao x DF) / (c x @ x L)
where:

Ao = Absorbance at 500 nm at t=0

DF = Dilution factor (in this case, 101)

¢ = Protein concentration in the aqueous phase (g/mL)

¢ = Oil volume fraction in the emulsion (in this case, 0.25)

L = Path length of the cuvette (cm)

o Emulsion Stability (ES) Measurement:

o Allow the original emulsion to stand at room temperature for a specified time (e.g., 10
minutes).

o After 10 minutes (t=10), take another 50 pL aliquot from the bottom of the container and
repeat the dilution and absorbance measurement as described above to get Azo.

o Calculate ES as follows: ES (%) = (A1o / Ao) x 100

Protocol 4: Measurement of Foaming Properties

This protocol outlines the measurement of Foaming Capacity (FC) and Foam Stability (FS).[10]
[18][19][20]

Materials:
o Purified legumin solution (e.g., 3% wi/v)

o Graduated cylinder (e.g., 250 mL)
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e Homogenizer or high-speed whipper
Procedure:
e Foam Formation:

o Pour a defined volume (V1) of the legumin solution (e.g., 100 mL) into a graduated
cylinder.

o Whip the solution at high speed for a set time (e.g., 3-5 minutes) to generate foam.
e Foaming Capacity (FC) Measurement:

o Immediately after whipping, record the total volume of the foam and liquid (V2).

o Calculate FC using the following formula: FC (%) = [(V2 - V1) / V1] x 100
o Foam Stability (FS) Measurement:

o Let the foam stand at room temperature.

o Record the volume of the foam at a specific time point (e.g., 30 minutes) (Vs).

o Calculate FS using the following formula: FS (%) = [V3 / (V2 - V1)] x 100

Visualizations
Workflow for Legumin Application in Plant-Based Foods
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Workflow for Legumin Application in Plant-Based Foods
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Caption: Workflow from legume seeds to final plant-based food products utilizing legumin.
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Molecular Interactions Governing Legumin Functionality
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Caption: Key molecular interactions driving the functional properties of legumin in food
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Legumin in Developing Plant-Based
Foods: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674702#application-of-legumin-in-
developing-plant-based-foods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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